![molecular formula C22H26N4O9S2 B2967984 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 868982-44-9](/img/structure/B2967984.png)

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

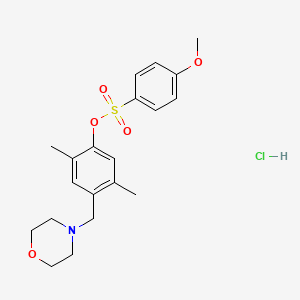

Molecular Structure Analysis

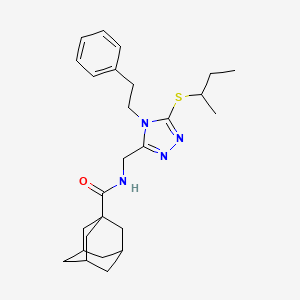

The molecular formula of N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is C16H15N3O2S . The crystal structure analysis reveals its triclinic symmetry with specific unit cell parameters . Further investigations would involve spectroscopic techniques (such as NMR, IR, and mass spectrometry) to confirm its structure.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

This compound can be utilized in organic synthesis , particularly in the development of spirolactones . Spirolactones are compounds that have applications in pharmaceuticals and materials science due to their rigid structures . The compound’s structure, containing a benzodioxine moiety, is suitable for Rhodium(III)-catalyzed [3 + 2]-spiroannulation reactions, which are a type of ortho-C–H bond functionalization . This process is valuable for creating complex molecules with high regioselectivity and yield.

Antibacterial Agents

The benzodioxine and sulfonamide groups within this compound suggest potential as antibacterial agents . Sulfonamides are known to inhibit bacterial growth by blocking the folate synthetase enzyme, which is crucial for bacterial folic acid synthesis . This mechanism does not affect human biochemistry, as humans acquire folate through diet, making such compounds promising candidates for antibacterial drugs .

Enzyme Inhibition

The compound’s structure indicates possible use as a moderate enzyme inhibitor . Sulfonamides, including those derived from benzodioxine, have been shown to inhibit enzymes like lipoxygenase , which are involved in inflammatory responses . Such inhibitors can be valuable in the treatment of diseases where inflammation plays a key role.

Anticancer Research

Sulfonamide derivatives, including those with a benzodioxine core, have been found to exhibit anticancer properties . They can disrupt the cell cycle and act as inhibitors of histone deacetylase (HDAC) , which is significant in controlling tumor cell growth . This compound could be a precursor for developing new anticancer drugs.

Protease Inhibitors

Given the sulfonamide component, this compound could serve as a protease inhibitor . Proteases are enzymes that break down proteins and peptides, and their inhibition is a strategy used in treating various diseases, including HIV/AIDS and hypertension .

Carbonic Anhydrase Inhibition

The compound may also be used to inhibit carbonic anhydrase , an enzyme implicated in disorders like epilepsy and osteoporosis . Sulfonamide-based inhibitors work by binding to the enzyme’s active site, reducing its activity and thus the symptoms of associated diseases.

Antioxidant Potential

Compounds with similar structures have shown antioxidant potential . They can scavenge free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells . This property is beneficial for developing treatments for diseases caused by oxidative stress.

Ligands for Asymmetrical Reactions

The sulfonamide group can act as a ligand for catalysts in asymmetrical reactions . Asymmetrical synthesis is crucial for creating molecules with specific chirality, which is important in the pharmaceutical industry for producing drugs with desired efficacy and reduced side effects .

Eigenschaften

IUPAC Name |

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O9S2/c23-36(29,30)16-3-1-15(2-4-16)7-8-24-21(27)22(28)25-14-20-26(9-10-35-20)37(31,32)17-5-6-18-19(13-17)34-12-11-33-18/h1-6,13,20H,7-12,14H2,(H,24,27)(H,25,28)(H2,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWOYIDSZDPUDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O9S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2967906.png)

![Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate](/img/structure/B2967907.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2967912.png)

![N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967917.png)

![(3E)-3-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2967919.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2-fluoroanilino)carbonyl]amino}propanoate](/img/structure/B2967923.png)